Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with phenyl and sulfanyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a phenylhydrazine derivative, followed by its reaction with an appropriate ester and a sulfanyl compound under acidic or basic conditions to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Substitution: The phenyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring and its substituents can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[(2,4-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
- Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Uniqueness
Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
ethyl 5-(2,5-dimethylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-4-25-20(24)17-19(26-16-12-13(2)10-11-14(16)3)21-18(23-22-17)15-8-6-5-7-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLMCELXCFZHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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